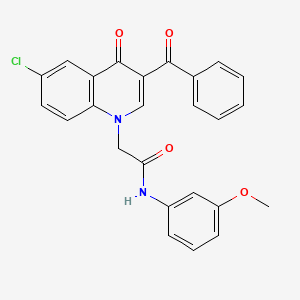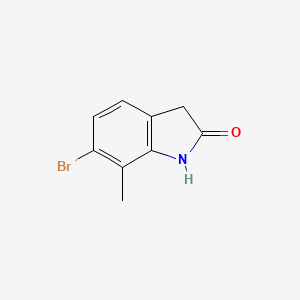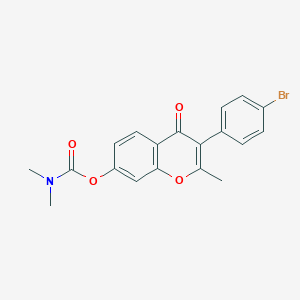![molecular formula C6H7BrN2O2S B2589164 5-Bromometil-[1,2,3]tiadiazol-4-carboxilato de etilo CAS No. 80022-72-6](/img/structure/B2589164.png)
5-Bromometil-[1,2,3]tiadiazol-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate has several scientific research applications, including:
Mecanismo De Acción
Target of Action
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a bioactive nitrogen-containing heterocycle Similar compounds have been found to inhibit key enzymes in the biosynthesis pathway of branched chain amino acids .
Mode of Action
It is known that similar compounds interact with their targets by inhibiting key enzymes in the biosynthesis pathway of branched chain amino acids .
Biochemical Pathways
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate likely affects the biosynthesis pathway of branched chain amino acids, given the observed activity of similar compounds
Análisis Bioquímico
Biochemical Properties
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, influencing their activity and thereby affecting the overall biochemical reactions . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are vital for cellular functions.
Molecular Mechanism
At the molecular level, Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, leading to their inhibition or activation. This binding often involves the formation of covalent bonds with the active sites of the enzymes. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in metabolic activities and gene expression patterns.
Dosage Effects in Animal Models
The effects of Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is involved in various metabolic pathways . It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate within cells and tissues are essential for its activity . This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a key factor in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes.
Métodos De Preparación
The synthesis of Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate typically involves the reaction of carbonic acid diethyl ester with appropriate reagents to form the desired thiadiazole derivative . The key intermediate, ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate, can be prepared via two pathways using carbonic acid diethyl ester as the starting material . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles to form various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Reagents and Conditions: Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents.
Comparación Con Compuestos Similares
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate can be compared with other thiadiazole derivatives, such as:
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: Similar in structure but with a methyl group instead of a bromomethyl group.
1,2,3-Thiadiazole derivatives: These compounds share the thiadiazole core structure but differ in their substituents, leading to variations in their biological activities and applications.
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
ethyl 5-(bromomethyl)thiadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-2-11-6(10)5-4(3-7)12-9-8-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYRMQVQMKSYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80022-72-6 | |
| Record name | ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate](/img/structure/B2589081.png)
![N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2589083.png)
![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2589085.png)





![1-(4-{[(6-Methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2589095.png)


![N1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N4-phenylbenzene-1,4-diamine](/img/structure/B2589101.png)

![4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B2589103.png)
